Methyl Docosa-13,16,19-trienoate
Overview
Description
Docosatrienoic acid methyl ester is an ester version of docosatrienoic acid, a rare ω-3 fatty acid not readily detected in normal phospholipid polyunsaturated fatty acid pools that inhibits [3H]-LTB4 binding to pig neutrophils at a concentration of 5 µM. Docosatrienoic acid methyl ester is more lipid soluble than the free acid and may be more desirable than the free acid in certain formulations.
Docosatrienoic acid methyl ester is an ester version of docosatrienoic acid, a rare ω-3 fatty acid not readily detected in normal phospholipid polyunsaturated fatty acid pools that inhibits [ Docosatrienoic acid methyl ester is more lipid soluble than the free acid and may be more desirable than the free acid in certain formulations.
Scientific Research Applications
Synthesis and Metabolism
Methyl docosa-13,16,19-trienoate, along with other similar methyl esters, has been synthesized for study in rats. Research by Sprecher (1968) found that these esters were metabolized in rat livers, converting to longer chain polyunsaturated fatty acids (Sprecher, 1968).
Radiochemical Synthesis
Neergaard et al. (1982) developed a method for the preparation of methyl [1‐14C]docosa-7,10,13,16-tetraenoate from arachidonic acid. This process involves Arndt-Eistert syntheses and can be used for homologating other labeled fatty acids (Neergaard, Coniglio, & Smith, 1982).
Anti-Inflammatory Actions
Serhan et al. (2006) explored the anti-inflammatory actions of neuroprotectin D1/protectin D1, derived from docosahexaenoic acid, a related compound. They found that specific stereochemistry is essential for its bioactivity in regulating leukocyte infiltration and inflammation (Serhan et al., 2006).
Metabolite Syntheses
Flock and Skattebol (2000) synthesized metabolites of icosapentaenoic and docosahexaenoic acids, providing insight into the biochemical pathways and potential applications of these polyunsaturated fatty acids (Flock & Skattebol, 2000).
Isolation and Characterization
Hammond and Lundberg (1953) isolated methyl docosahexaenoate from hog brain phosphatides, providing foundational knowledge for further research on the compound (Hammond & Lundberg, 1953).
Anti-Aggregation Effects
Chen et al. (2011) found that certain metabolites from docosahexaenoic acid, like protectin D1, can inhibit blood platelet aggregation, suggesting therapeutic potential in preventing thrombotic diseases (Chen, Vãricel, Lagarde, & Guichardant, 2011).
Properties
IUPAC Name |
methyl docosa-13,16,19-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNIYBHTXVTSAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404729 | |
Record name | Methyl Docosa-13,16,19-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108698-01-7 | |
Record name | Methyl Docosa-13,16,19-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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